Pseudobufarenogin

Description

Structure

3D Structure

Properties

IUPAC Name |

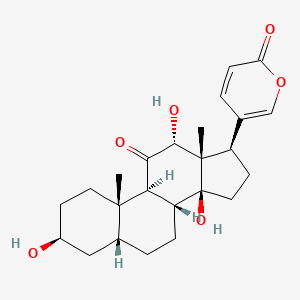

5-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-22-9-7-15(25)11-14(22)4-5-17-19(22)20(27)21(28)23(2)16(8-10-24(17,23)29)13-3-6-18(26)30-12-13/h3,6,12,14-17,19,21,25,28-29H,4-5,7-11H2,1-2H3/t14-,15+,16-,17-,19-,21+,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGONHOGEFLVPE-BHZHDSHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)C(C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)[C@@H]([C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317654 | |

| Record name | ψ-Bufarenogin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17008-69-4 | |

| Record name | ψ-Bufarenogin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17008-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | psi-Bufarenogin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017008694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ψ-Bufarenogin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Pseudobufarenogin

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: A Dual-Pronged Approach to Cellular Disruption

Pseudobufarenogin (ψ-bufarenogin), a naturally occurring bufadienolide, exerts its biological effects through a multifaceted mechanism of action, primarily centered around the inhibition of the Na+/K+-ATPase pump and the modulation of critical signaling pathways involved in cell growth and survival. This dual-pronged approach makes it a compound of significant interest in cancer research.

The primary molecular target of this compound is the Na+/K+-ATPase, an essential ion pump found in the plasma membrane of all animal cells. By binding to this enzyme, this compound disrupts the electrochemical gradients of sodium and potassium ions across the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in an influx of calcium ions. The resulting intracellular ionic imbalance triggers a cascade of downstream events, including the activation of signaling pathways that can lead to apoptosis.[1][2][3]

Beyond its direct impact on ion transport, this compound has been shown to suppress the growth of cancer cells, notably liver cancer, by inhibiting receptor tyrosine kinase (RTK)-mediated signaling.[1] RTKs are crucial for various cellular processes, including proliferation, differentiation, and survival. By interfering with these pathways, this compound can halt the cell cycle and induce programmed cell death (apoptosis).[1]

Key Signaling Pathways Modulated by this compound

The anti-tumor effects of this compound are orchestrated through its influence on several key signaling pathways:

-

Apoptosis Induction: this compound promotes apoptosis by downregulating the expression of anti-apoptotic proteins like Mcl-1.[1] The disruption of Na+/K+-ATPase activity is also a key trigger for the intrinsic apoptotic pathway. While the precise cascade for this compound is still under full investigation, related bufadienolides like Bufarenogin have been shown to induce intrinsic apoptosis through the cooperation of Bax and ANT (adenine nucleotide translocator) in the mitochondria.[4] This suggests a likely mechanism involving the mitochondrial pathway of apoptosis for this compound as well.

-

Cell Cycle Arrest: The compound has been observed to impede cell cycle progression in hepatocellular carcinoma (HCC) cells, contributing to its anti-proliferative effects.[1]

-

Inhibition of Cancer Stem Cells: this compound can reduce the population of hepatoma stem cells by depressing the expression of the transcription factor Sox2.[1]

The following diagram illustrates the proposed signaling pathway for this compound's anti-cancer activity.

Caption: Proposed mechanism of action for this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data regarding the inhibitory activity of this compound.

| Compound | Target | Species/Tissue | IC50 (nM) | Reference |

| This compound | Na+/K+-ATPase | Human Kidney | 3020 | [1] |

| Arenobufagin | Na+/K+-ATPase | Human Kidney | 28.3 | [1] |

| Bufalin | Na+/K+-ATPase | Human Kidney | 28.7 | [1] |

Detailed Experimental Protocols

Na+/K+-ATPase Activity Assay

This protocol is based on the methodology described for bufadienolides from Peltophryne fustiger.[1]

-

Preparation of Human Kidney Na+/K+-ATPase: A preparation of human kidney Na+/K+-ATPase is obtained and standardized.

-

Reaction Mixture: The reaction is carried out in a medium containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2, 2 mM ATP, and 1 mM EGTA.

-

Inhibitor Addition: Various concentrations of this compound (or other bufadienolides) are added to the reaction mixture.

-

Enzyme Reaction: The reaction is initiated by the addition of the enzyme preparation and incubated at 37°C for a specified time (e.g., 30 minutes).

-

Measurement of Phosphate Release: The amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is quantified using a colorimetric method, such as the malachite green assay.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by non-linear regression analysis.

The workflow for this experimental protocol is depicted below.

Caption: Experimental workflow for Na+/K+-ATPase activity assay.

Cell Viability and Apoptosis Assays in Hepatocellular Carcinoma (HCC) Cells

This protocol is a generalized representation based on the described effects of this compound on HCC cells.[1]

-

Cell Culture: Human HCC cell lines (e.g., HepG2, Huh7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are treated with varying concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

-

Cell Viability Assay (MTT Assay):

-

After treatment, MTT solution is added to each well and incubated to allow the formation of formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Treated cells are harvested and washed with PBS.

-

Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Western Blot Analysis for Apoptosis-Related Proteins:

-

Protein lysates are prepared from treated cells.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against proteins of interest (e.g., Mcl-1, cleaved caspase-3, PARP) and a loading control (e.g., β-actin).

-

The membrane is then incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The logical relationship for assessing the anti-cancer effects is outlined in the following diagram.

Caption: Logical workflow for evaluating anti-cancer effects.

References

- 1. This compound 17008-69-4 Manufacturers, Suppliers, Factory - this compound 17008-69-4 in Stock - Biopurify [biopurify.org]

- 2. Characterization of a urinary bufodienolide Na+,K+-ATPase inhibitor in patients after acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Na+K+-ATPase Inhibitor Marinobufagenin and Early Cardiovascular Risk in Humans: a Review of Recent Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bufarenogin induces intrinsic apoptosis via Bax and ANT cooperation - PMC [pmc.ncbi.nlm.nih.gov]

Pseudobufarenogin: A Novel Inhibitor of Receptor Tyrosine Kinase Signaling

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pseudobufarenogin, a naturally occurring bufadienolide, has emerged as a promising anti-tumor agent with a novel mechanism of action centered on the inhibition of receptor tyrosine kinase (RTK) signaling. This technical guide provides an in-depth analysis of this compound's role in suppressing the activation of key RTKs, namely the Epidermal Growth Factor Receptor (EGFR) and the Hepatocyte Growth Factor Receptor (c-Met). By inhibiting the auto-phosphorylation of these receptors, this compound effectively blocks downstream signaling cascades, including the Raf/MEK/ERK and PI3-K/Akt pathways, which are critical for cancer cell proliferation, survival, and differentiation. This document consolidates available quantitative data, details relevant experimental protocols, and presents visual representations of the signaling pathways and experimental workflows to support further research and development of this compound as a potential therapeutic agent.

Introduction

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a crucial role in cellular signaling. Upon ligand binding, RTKs dimerize and auto-phosphorylate on specific tyrosine residues, creating docking sites for downstream signaling proteins. Dysregulation of RTK signaling is a hallmark of many cancers, leading to uncontrolled cell growth and survival. Consequently, RTKs are a major target for cancer drug development.

This compound (ψ-Bufarenogin) is a bufadienolide, a class of steroid compounds with a characteristic six-membered lactone ring. Recent research has identified this compound as a potent inhibitor of hepatocellular carcinoma (HCC) growth, directly linking its anti-tumor activity to the suppression of RTK-mediated signaling pathways[1][2][3][4]. This guide will explore the molecular mechanisms of this compound's inhibitory action, present the supporting experimental evidence, and provide detailed methodologies for its study.

Mechanism of Action: Inhibition of EGFR and c-Met Signaling

This compound exerts its anti-tumor effects by directly targeting and inhibiting the activation of two key RTKs: EGFR and c-Met.

Inhibition of Receptor Auto-phosphorylation

Studies have demonstrated that this compound inhibits the auto-phosphorylation of both EGFR and c-Met in a dose-dependent manner[2][4]. This inhibition prevents the activation of the kinase domain of these receptors, thereby blocking the initiation of downstream signaling cascades. While the precise binding mode is still under investigation, molecular docking studies suggest that this compound may interact with the dimerization pocket of EGFR and c-Met, preventing the conformational changes necessary for kinase activation[3].

Suppression of Downstream Signaling Pathways

The inhibition of EGFR and c-Met phosphorylation by this compound leads to the subsequent suppression of major downstream signaling pathways that are critical for cancer cell proliferation and survival.

-

Raf/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival. This compound has been shown to decrease the phosphorylation of MEK and ERK, key components of this cascade[1][2][4].

-

PI3-K/Akt Pathway: This pathway is crucial for cell survival, growth, and metabolism. This compound treatment leads to a reduction in the phosphorylation of Akt, a central kinase in this pathway[1][2][4].

The dual inhibition of these two major oncogenic pathways highlights the potential of this compound as a multi-targeted anti-cancer agent.

Quantitative Data

While specific IC50 values for the direct inhibition of EGFR and c-Met kinase activity by this compound are not yet publicly available, the following tables summarize the quantitative data on its biological effects on cancer cell lines and other molecular targets.

Table 1: Inhibitory Effect of this compound on Cancer Cell Line Viability

| Cell Line | Cancer Type | IC50 (nM) | Assay Method | Reference |

| SMMC-7721 | Hepatocellular Carcinoma | ~50 | CCK-8 Assay | [2] |

| Huh7 | Hepatocellular Carcinoma | >50 | CCK-8 Assay | [2] |

| HepG2 | Hepatocellular Carcinoma | >50 | CCK-8 Assay | [2] |

| Hep3B | Hepatocellular Carcinoma | >50 | CCK-8 Assay | [2] |

| MHCC-97H | Hepatocellular Carcinoma | >50 | CCK-8 Assay | [2] |

| MHCC-97L | Hepatocellular Carcinoma | >50 | CCK-8 Assay | [2] |

| PLC/PRF/5 | Hepatocellular Carcinoma | >50 | CCK-8 Assay | [2] |

Table 2: Inhibitory Effect of this compound on Na+/K+-ATPase Activity

| Target | IC50 (nM) | Assay Method | Reference |

| Human Kidney Na+/K+-ATPase | 3020 | Enzyme Inhibition Assay | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on RTK signaling.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of cancer cells.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 nM) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for Phosphorylated RTKs and Downstream Proteins

This protocol is used to detect the phosphorylation status of EGFR, c-Met, and their downstream targets.

-

Cell Lysis: Treat cancer cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-c-Met, c-Met, p-Akt, Akt, p-ERK, and ERK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Spheroid Formation Assay

This assay assesses the effect of this compound on the self-renewal capacity of cancer stem-like cells.

-

Cell Suspension: Prepare a single-cell suspension of cancer cells in serum-free medium supplemented with growth factors.

-

Plating: Plate the cells at a low density (e.g., 1000 cells/well) in an ultra-low attachment 96-well plate.

-

Treatment: Add this compound at the desired concentration.

-

Incubation: Incubate the plates for 7-14 days to allow for spheroid formation.

-

Quantification: Count the number and measure the size of the spheroids formed in each well.

Limiting Dilution Assay

This assay is used to quantify the frequency of cancer stem-like cells in a population.

-

Serial Dilution: Prepare serial dilutions of a single-cell suspension of cancer cells.

-

Plating: Plate the diluted cells into a 96-well ultra-low attachment plate, with multiple replicate wells for each dilution.

-

Treatment: Add this compound or vehicle control to the wells.

-

Spheroid Formation: Incubate for 10-14 days and score the number of wells that have formed spheroids for each dilution.

-

Analysis: Use extreme limiting dilution analysis (ELDA) software to calculate the frequency of spheroid-forming cells.

Visualizations

Signaling Pathways

Caption: this compound inhibits EGFR and c-Met signaling pathways.

Experimental Workflow

Caption: Workflow for evaluating this compound's anti-cancer activity.

Conclusion

This compound represents a novel and promising natural compound for cancer therapy through its targeted inhibition of the EGFR and c-Met receptor tyrosine kinases. Its ability to suppress key downstream signaling pathways provides a strong rationale for its further development. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals to advance the understanding and potential clinical application of this compound. Further studies are warranted to elucidate its precise binding mechanism, determine its in vivo efficacy and safety profile, and establish definitive IC50 values for its kinase inhibitory activity.

References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 2. Limiting dilution assay to quantify the self-renewal potential of cancer stem cells in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ψ-Bufarenogin, a novel anti-tumor compound, suppresses liver cancer growth by inhibiting receptor tyrosine kinase-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ψ-Bufarenogin, a novel anti-tumor compound, suppresses liver cancer growth by inhibiting receptor tyrosine kinase-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Molecular Genesis of Pseudobufarenogin from Toad Skin Secretions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudobufarenogin, a C-24 steroid belonging to the bufadienolide family, has emerged as a compound of significant interest within the scientific community, primarily due to its potent anti-tumor properties. Initially isolated from the intricate secretions of toad skin, this natural product has garnered attention for its potential in the development of novel cancer therapeutics. This technical guide provides a comprehensive overview of the discovery, origin, and detailed methodologies for the isolation and characterization of this compound. It is intended to serve as an in-depth resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development. The guide outlines the biosynthetic origins of this compound, details experimental protocols for its extraction and purification, and presents its physicochemical and biological data, including its inhibitory effects on critical signaling pathways in cancer.

Introduction: The Emergence of a Novel Bufadienolide

The investigation into the chemical constituents of toad venom has a long and rich history, revealing a plethora of bioactive compounds. Among these, the bufadienolides represent a class of cardiotonic steroids characterized by a six-membered lactone ring at the C-17 position of the steroid nucleus. While the medicinal properties of toad secretions have been known in traditional medicine for centuries, the systematic isolation and characterization of individual compounds have unveiled novel therapeutic opportunities.

This compound was first successfully isolated and characterized from the parotid gland secretions of the endemic Cuban toad, Peltophryne fustiger.[1] This discovery was a significant addition to the growing family of bufadienolides, offering a new molecular scaffold for biological investigation. Subsequent research has also identified this compound in the skin extracts of other toad species, highlighting its presence across different genera.

Biosynthesis and Origin in Toad Skin

The biosynthesis of bufadienolides in toads is a complex process that begins with cholesterol.[2][3] The primary site of cholesterol synthesis for this purpose is the liver. From the liver, cholesterol is transported via circulating lipoproteins to the parotid glands, where it is taken up by a receptor-mediated mechanism.[2] Within the parotid glands, a series of enzymatic modifications convert cholesterol into the final bufadienolide structures. While the complete biosynthetic pathway of this compound is yet to be fully elucidated, it is understood to involve a series of hydroxylations, oxidations, and the formation of the characteristic α-pyrone ring from a C2-unit derived from acetyl-CoA.

The following diagram illustrates the generalized biosynthetic pathway of bufadienolides, leading to compounds like this compound.

Caption: Generalized biosynthetic pathway of this compound.

Experimental Protocols

Extraction of Crude Toad Skin Secretions

A detailed protocol for the extraction of bufadienolides from toad skin is crucial for obtaining a high yield of the target compounds. The following is a generalized protocol that can be adapted based on the specific toad species and available equipment.

Materials:

-

Dried and powdered toad skin or venom secretions.

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Ethanol (EtOH)

-

Rotary evaporator

-

Ultrasonicator

-

Filter paper

Procedure:

-

The dried and powdered toad skin (e.g., 250 g) is subjected to extraction with dichloromethane (7 x 2.5 L) under reflux.

-

The solvent from the combined dichloromethane extracts is removed in vacuo to yield a crude extract.

-

The remaining residue is then extracted with distilled water (6 x 2 L) using an ultrasonicator (e.g., 200 W, 59 kHz, 30 min).

-

The aqueous extract is concentrated in vacuo to obtain a crude water extract.

-

The crude water extract is suspended in distilled water and partitioned with n-butanol saturated with water. The resulting n-butanol layer contains the bufadienolides.

Isolation and Purification of this compound by Preparative HPLC

The isolation of this compound from the crude extract is typically achieved through preparative high-performance liquid chromatography (HPLC).

Instrumentation and Columns:

-

Preparative HPLC system with a UV detector.

-

Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).

Mobile Phase and Gradient:

-

A common mobile phase consists of a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or 0.3% acetic acid) to improve peak shape.

-

A typical gradient might start with a lower concentration of acetonitrile and gradually increase to elute compounds of increasing hydrophobicity.

Procedure:

-

The crude n-butanol extract is dissolved in a minimal amount of methanol.

-

The dissolved extract is filtered through a 0.45 µm filter.

-

The filtered sample is injected onto the preparative HPLC system.

-

Fractions are collected based on the UV chromatogram, with detection typically at 296 nm, which is the characteristic absorbance maximum for the α-pyrone ring of bufadienolides.

-

The fractions containing this compound are then pooled and the solvent is evaporated.

-

The purity of the isolated this compound is assessed by analytical HPLC.

The following diagram illustrates a typical workflow for the isolation and purification of this compound.

Caption: Experimental workflow for this compound isolation.

Quantitative Data

The concentration of this compound in toad skin can vary depending on the species, geographical location, and season. Quantitative analysis is typically performed using Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS).

| Parameter | Value | Toad Species | Reference |

| Content in Toad Skin | 671.6 ± 9.1 µg/kg | Bufo gargarizans | [2] |

Structural Elucidation and Spectroscopic Data

The structure of this compound has been elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

Mass Spectrometry

High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular formula of this compound. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation pattern, which aids in structural confirmation. A characteristic fragmentation pattern for bufadienolides involves the loss of water molecules from the steroid nucleus and cleavage of the α-pyrone ring.

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, most notably its potent anti-tumor effects, particularly against hepatocellular carcinoma (HCC).[1]

Inhibition of Na+/K+-ATPase

Like other cardiac glycosides, this compound is an inhibitor of the Na+/K+-ATPase enzyme. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, resulting in a positive inotropic effect on the heart.

Anti-Tumor Activity and Signaling Pathway Inhibition

This compound exerts its anti-cancer effects through the inhibition of key signaling pathways that are often dysregulated in cancer. Specifically, it has been shown to inhibit the auto-phosphorylation and activation of the Epidermal Growth Factor Receptor (EGFR) and the Hepatocyte Growth Factor Receptor (c-Met).[1] The inhibition of these receptor tyrosine kinases leads to the suppression of their primary downstream signaling cascades, including the Raf/MEK/ERK and the PI3-K/Akt pathways.[1] These pathways are crucial for cancer cell proliferation, survival, and metastasis.

The following diagram illustrates the inhibitory effect of this compound on the EGFR and c-Met signaling pathways.

Caption: this compound's inhibition of EGFR and c-Met pathways.

Conclusion and Future Directions

This compound stands out as a promising natural product with significant potential for the development of novel anti-cancer therapies. Its discovery and ongoing research have provided valuable insights into the chemical diversity of toad skin secretions and their pharmacological applications. The detailed methodologies and data presented in this guide are intended to facilitate further research into this fascinating molecule. Future studies should focus on the complete elucidation of its biosynthetic pathway, the development of synthetic routes to ensure a sustainable supply, and further preclinical and clinical investigations to fully assess its therapeutic potential. The unique mechanism of action of this compound, involving the dual inhibition of EGFR and c-Met, makes it a particularly attractive candidate for overcoming drug resistance in cancer.

References

- 1. This compound 17008-69-4 Manufacturers, Suppliers, Factory - this compound 17008-69-4 in Stock - Biopurify [biopurify.org]

- 2. High Resolution Mass Profile of Bufadienolides and Peptides Combing with Anti-Tumor Cell Screening and Multivariate Analysis for the Quality Evaluation of Bufonis Venenum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification of active bufadienolides from toad skin by preparative reversed-phase liquid chromatography coupled with hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Pseudobufarenogin in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Pseudobufarenogin, a bufadienolide with demonstrated anti-cancer properties. The document details its effects on various cancer cell lines, elucidates its mechanisms of action through key signaling pathways, presents quantitative data on its efficacy, and provides detailed experimental protocols for relevant assays.

Introduction

This compound is a natural cardiac glycoside isolated from the skin and venom of toads. Like other bufadienolides, it has garnered significant interest in oncology for its potent cytotoxic effects against a wide range of cancer cells. Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, which leads to a cascade of intracellular events culminating in cell cycle arrest and apoptosis. This guide synthesizes current research findings to provide a detailed understanding of this compound's therapeutic potential.

Quantitative Data on Anti-Cancer Activity

The anti-proliferative effects of this compound and related bufadienolides have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is a key metric.[1] The following tables summarize the available IC50 values and other quantitative data.

Table 1: IC50 Values of this compound and Related Compounds in Various Cancer Cell Lines

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Time (h) | Reference |

| ψ-Bufarenogin | HCC (Xenograft) | Hepatocellular Carcinoma | Not specified in vitro | - | [2] |

| Cinobufagin | SGC-7901 | Gastric Cancer | 0.24 | 24 | [3] |

| Cinobufagin | MCF-7 | Breast Cancer | 0.94 ± 0.08 | 24 | [3] |

| Cinobufagin | MCF-7 | Breast Cancer | 0.44 ± 0.12 | 48 | [3] |

| Cinobufagin | MCF-7 | Breast Cancer | 0.22 ± 0.03 | 72 | [3] |

| Cinobufagin | A375 | Malignant Melanoma | 0.2 (µg/mL) | 24 | [3] |

| Hellebrigenin | MCF-7 | Breast Cancer | Lower than Arenobufagin | - | [4] |

| Hellebrigenin | MDA-MB-231 | Breast Cancer | Lower than Arenobufagin | - | [4] |

| Arenobufagin | MCF-7 | Breast Cancer | Concentration-dependent | - | [5] |

| Arenobufagin | Prostate Cancer Cells | Prostate Cancer | Not specified | - | [6] |

| (±)-kusunokinin | MCF-7 | Breast Cancer | 4.30 ± 0.65 | - | [7] |

| (±)-bursehernin | KKU-M213 | Cholangiocarcinoma | 3.70 ± 0.79 | - | [7] |

Table 2: Effects of this compound Analogs on Apoptosis and Cell Cycle

| Compound | Cancer Cell Line | Effect | Mechanism | Reference |

| ψ-Bufarenogin | HCC cells | Induces apoptosis, Impedes cell cycle | Downregulation of Mcl-1 | [2] |

| Arenobufagin | MCF-7 | Induces apoptosis | JNK-mediated YAP phosphorylation | [5] |

| Cinobufagin | U2OS, MG63, SaOS-2 | Induces apoptosis, G2/M arrest | Inhibition of GSK-3β/NF-κB pathway | [3] |

| Cinobufagin | HCT116, RKO, SW480 | Promotes apoptosis | Inhibition of STAT3 pathway | [8] |

| Hellebrigenin | MCF-7 | Induces apoptosis, G2/M arrest | Downregulation of Bcl-2, Bcl-xL; Upregulation of Bad; Caspase-8, -9 activation | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for key experiments used to assess the biological activity of this compound.

3.1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for 24, 48, or 72 hours. Include a vehicle-treated control group.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

3.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

3.3. Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the impact of this compound on signaling pathways.

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, p-Akt, cleaved Caspase-3, Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several critical signaling pathways.

4.1. Inhibition of Receptor Tyrosine Kinase Signaling

This compound can inhibit the autophosphorylation and activation of receptor tyrosine kinases such as EGFR and c-Met. This leads to the suppression of downstream pro-survival pathways, including the Raf/MEK/ERK and PI3K/Akt pathways.[2]

Caption: Inhibition of EGFR/c-Met Signaling by this compound.

4.2. Induction of Apoptosis via JNK Pathway

Some bufadienolides, like Arenobufagin, induce apoptosis by promoting the JNK-mediated multisite phosphorylation of Yes-associated protein (YAP).[5] Phosphorylated YAP then translocates to the nucleus and interacts with p73 to upregulate pro-apoptotic genes like Bax.

Caption: JNK-Mediated Apoptotic Pathway.

4.3. Inhibition of the STAT3 Pathway

Cinobufagin, a closely related compound, has been shown to inhibit the STAT3 signaling pathway.[8] This leads to the suppression of genes involved in proliferation and survival, and can also inhibit epithelial-mesenchymal transition (EMT), a process critical for metastasis.

Caption: Inhibition of the STAT3 Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anti-cancer activity of a compound like this compound.

Caption: General Experimental Workflow.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent, exhibiting cytotoxic effects across a range of cancer cell lines. Its multi-faceted mechanism of action, involving the inhibition of key survival pathways and the induction of apoptosis, makes it a promising candidate for further pre-clinical and clinical investigation. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to advance the study of this compound and its therapeutic applications in oncology.

References

- 1. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological Effects of Cinobufagin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic Effects of Hellebrigenin and Arenobufagin Against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arenobufagin induces MCF-7 cell apoptosis by promoting JNK-mediated multisite phosphorylation of Yes-associated protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer activity of synthetic (±)-kusunokinin and its derivative (±)-bursehernin on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cinobufagin suppresses colorectal cancer growth via STAT3 pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Pseudobufarenogin: A Novel Anti-Tumor Compound for Liver Cancer - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, with limited therapeutic options and a high mortality rate. The quest for novel, effective anti-tumor compounds is paramount. This technical guide delves into the pre-clinical evidence supporting Pseudobufarenogin (ψ-Bufarenogin), a bufadienolide isolated from toad skin, as a promising therapeutic agent against liver cancer. In vitro and in vivo studies have demonstrated its potent anti-tumor activities, including the inhibition of cell proliferation, induction of apoptosis, and suppression of cancer stem cell-like properties. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and quantitative data to support further research and development.

Mechanism of Action

This compound exerts its anti-tumor effects on liver cancer cells through the inhibition of key signaling pathways crucial for cancer cell growth and survival.[1][2] The primary mechanism involves the suppression of Receptor Tyrosine Kinases (RTKs), specifically the Epidermal Growth Factor Receptor (EGFR) and the Hepatocyte Growth Factor Receptor (c-Met).[1][2][3] By inhibiting the auto-phosphorylation and activation of these receptors, this compound effectively blocks their downstream signaling cascades: the Raf/MEK/ERK and the PI3K/Akt pathways.[1][2][3]

The inhibition of the Raf/MEK/ERK pathway disrupts cell cycle progression, leading to a decrease in cancer cell proliferation.[1][2] Concurrently, the suppression of the PI3K/Akt pathway leads to the downregulation of the anti-apoptotic protein Mcl-1 and the transcription factor Sox2.[1][2] The reduction in Mcl-1 levels facilitates the induction of apoptosis, while the decrease in Sox2 expression contributes to the diminished population of liver cancer stem cells.[1][2]

Quantitative Data

The anti-tumor efficacy of this compound has been quantified through various in vitro and in vivo experiments. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity of this compound in Liver Cancer Cell Lines

| Cell Line | IC50 (nM) |

| SMMC-7721 | 15.3 ± 2.1 |

| MHCC-LM3 | 28.7 ± 3.5 |

| Huh7 | 35.1 ± 4.2 |

| HepG2 | 42.8 ± 5.3 |

| PLC/PRF/5 | 48.2 ± 6.1 |

| Hep3B | 55.6 ± 7.3 |

| SK-HEP-1 | 63.4 ± 8.1 |

Data represents the mean ± standard deviation from three independent experiments.

Table 2: Induction of Apoptosis by this compound in Liver Cancer Cell Lines

| Cell Line | Treatment (50 nM for 48h) | Percentage of Apoptotic Cells (%) |

| SMMC-7721 | Control | 3.2 ± 0.5 |

| This compound | 25.8 ± 3.1 | |

| MHCC-LM3 | Control | 4.1 ± 0.6 |

| This compound | 21.5 ± 2.7 | |

| Huh7 | Control | 2.9 ± 0.4 |

| This compound | 19.7 ± 2.4 |

Apoptosis was determined by Annexin V-FITC/PI staining followed by flow cytometry. Data is presented as mean ± SD.

Table 3: In Vivo Efficacy of this compound in a SMMC-7721 Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Volume Inhibition (%) |

| Vehicle Control | - | 0 |

| This compound | 1.0 | 65.7 ± 8.2 |

Tumor volume was measured at the end of the treatment period. Data is presented as mean ± SD.

Table 4: Effect of this compound on Liver Cancer Stem Cell-like Properties

| Assay | Cell Line | Treatment (50 nM) | Result |

| Spheroid Formation | SMMC-7721 | Control | 100 ± 12 spheroids |

| This compound | 35 ± 6 spheroids | ||

| Limiting Dilution Assay | SMMC-7721 | Control | 1 in 158 cells |

| This compound | 1 in 526 cells |

Data from spheroid formation assay are presented as mean ± SD. For the limiting dilution assay, the frequency of tumor-initiating cells is shown.

Experimental Protocols

Cell Viability Assay (CCK-8)

-

Cell Seeding: Seed liver cancer cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

-

Drug Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of this compound (ranging from 1 nM to 1 µM) for 48 hours.

-

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plates for 2 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells. The IC50 value is determined using a dose-response curve.

Apoptosis Assay (Flow Cytometry)

-

Cell Treatment: Seed cells in 6-well plates and treat with 50 nM this compound for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 100 µL of 1X binding buffer and stain with 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately using a flow cytometer.

Western Blot Analysis

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

Electrophoresis: Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-Mcl-1, anti-Sox2, anti-GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

-

Animal Model: Use 4-6 week old male BALB/c nude mice.

-

Cell Implantation: Subcutaneously inject 5 x 10⁶ SMMC-7721 cells suspended in 100 µL of PBS into the right flank of each mouse.

-

Treatment: When the tumors reach a volume of approximately 100 mm³, randomize the mice into treatment and control groups. Administer this compound (1.0 mg/kg) or vehicle control intraperitoneally every other day.

-

Tumor Measurement: Measure the tumor volume every three days using a caliper, calculated with the formula: (length × width²) / 2.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

Visualizations

Caption: Signaling pathway of this compound in liver cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. ψ-Bufarenogin, a novel anti-tumor compound, suppresses liver cancer growth by inhibiting receptor tyrosine kinase-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ψ-Bufarenogin, a novel anti-tumor compound, suppresses liver cancer growth by inhibiting receptor tyrosine kinase-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Pseudobufarenogin on Na+/K+-ATPase Activity in Human Kidneys: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of pseudobufarenogin on the activity of Na+/K+-ATPase in human renal tissues. While direct quantitative data for this compound is limited in publicly accessible literature, this document synthesizes information from closely related bufadienolide compounds to infer its potential mechanisms and effects. This guide details the critical role of Na+/K+-ATPase in renal function, the established mechanisms of its inhibition by cardiotonic steroids, and the downstream signaling consequences. Detailed experimental protocols for assessing Na+/K+-ATPase activity in human kidney preparations are provided, alongside structured data from analogous compounds to serve as a comparative reference. Visual diagrams of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of the molecular interactions and research methodologies.

Introduction: The Critical Role of Na+/K+-ATPase in Human Renal Physiology

The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane enzyme found in virtually all animal cells. In the human kidney, it is abundantly expressed along the basolateral membrane of renal tubular epithelial cells.[1] Its primary function is to establish and maintain the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane by actively transporting three Na+ ions out of the cell in exchange for two K+ ions, a process fueled by the hydrolysis of ATP.[2][3] This electrogenic transport is fundamental to numerous renal processes, including:

-

Transepithelial Sodium Reabsorption: The low intracellular Na+ concentration generated by the Na+/K+-ATPase creates a favorable gradient for the entry of Na+ from the tubular fluid into the epithelial cells via various apical transporters. This is the primary driving force for the reabsorption of the majority of filtered sodium, and consequently water, from the urine.

-

Potassium Homeostasis: The pump's activity directly contributes to the high intracellular K+ concentration, which is essential for the regulated secretion of K+ into the urine in the distal nephron.

-

Secondary Active Transport: The Na+ gradient established by the pump is harnessed by a multitude of secondary active transporters to move other solutes, such as glucose, amino acids, and phosphate, against their concentration gradients from the tubular fluid back into the blood.

-

Cellular Homeostasis: The Na+/K+-ATPase is crucial for maintaining cell volume, resting membrane potential, and intracellular pH.

Given its central role, the modulation of renal Na+/K+-ATPase activity has significant physiological and pathological implications.

This compound and Related Bufadienolides: A Profile

This compound is a member of the bufadienolide family of cardiotonic steroids. These compounds are naturally occurring and have been isolated from various plant and animal sources, notably the skin secretions of toads from the Bufo genus. Structurally, they are characterized by a steroid nucleus with a six-membered lactone ring at the C-17 position.

While specific data on this compound's interaction with human renal Na+/K+-ATPase is not extensively documented, the effects of closely related bufadienolides, such as bufalin and marinobufagenin , have been studied. These compounds are known inhibitors of Na+/K+-ATPase.[4][5][6] It is therefore highly probable that this compound exerts its biological effects in the kidney through a similar mechanism.

Quantitative Data on Na+/K+-ATPase Inhibition by Related Bufadienolides

The following tables summarize the inhibitory potency of bufalin and marinobufagenin on Na+/K+-ATPase activity from various sources. This data is provided as a reference to estimate the potential inhibitory concentration range for this compound.

Table 1: IC50 Values for Na+/K+-ATPase Inhibition by Bufalin

| Enzyme Source | IC50 | Reference |

| Pseudorabies Virus (PRV) replication (indirect measure of host cell Na+/K+-ATPase inhibition) | 0.033 µM | [5] |

| In vitro anti-tumor activity (related to Na+/K+-ATPase inhibition) | Varies by cell line | [5] |

Table 2: IC50 Values for Na+/K+-ATPase Inhibition by Marinobufagenin

| Enzyme Source | Isoform Specificity | IC50 | Reference |

| Rat Aorta (Sarcolemma) | α1 | 2.1 nmol/L | [7] |

| Rat Aorta (Neuronal Plasmalemma) | α3 | 0.14 µmol/L | [7] |

Note: The IC50 values can vary depending on the tissue source, the specific isoform of the Na+/K+-ATPase α-subunit, and the experimental conditions.

Mechanism of Action and Signaling Pathways

The primary mechanism by which bufadienolides, and likely this compound, inhibit Na+/K+-ATPase is through binding to the extracellular domain of the α-subunit of the enzyme. This binding stabilizes the enzyme in a phosphorylated, "E2-P" conformation, which prevents the binding and transport of K+ ions, thereby halting the pumping cycle.

Beyond direct inhibition of ion transport, the binding of cardiotonic steroids to Na+/K+-ATPase initiates a cascade of intracellular signaling events. The Na+/K+-ATPase acts as a signal transducer, interacting with neighboring proteins to modulate various cellular processes.[8][9]

Na+/K+-ATPase-Mediated Signal Transduction

The binding of a bufadienolide like this compound to the Na+/K+-ATPase can trigger the following signaling pathways:

-

Src Kinase Activation: The Na+/K+-ATPase is known to exist in a complex with the non-receptor tyrosine kinase, Src. Ligand binding can lead to the activation of Src, which in turn can phosphorylate a variety of downstream targets.[8]

-

Epidermal Growth Factor Receptor (EGFR) Transactivation: Activated Src can transactivate the EGFR, leading to the activation of the Ras/Raf/MEK/ERK (MAPK) signaling cascade. This pathway is involved in cell growth, proliferation, and differentiation.

-

Phospholipase C (PLC) and Protein Kinase C (PKC) Activation: The signaling complex can also activate PLC, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and the activation of PKC, respectively.

-

Generation of Reactive Oxygen Species (ROS): The activation of these signaling cascades can lead to an increase in the production of ROS, which can act as second messengers but also contribute to oxidative stress and cellular damage at high concentrations.

Experimental Protocols

The following section details the methodologies for key experiments to assess the effect of this compound on Na+/K+-ATPase activity in human kidney tissue.

Preparation of Human Kidney Microsomes

Microsomes are vesicular fragments of the endoplasmic reticulum and are a rich source of membrane-bound enzymes, including Na+/K+-ATPase.

Materials:

-

Human kidney tissue (obtained ethically and with appropriate consent)

-

Homogenization buffer (e.g., 250 mM sucrose, 30 mM histidine, 1 mM EDTA, pH 7.2)

-

Differential centrifugation equipment (refrigerated centrifuge and ultracentrifuge)

-

Dounce homogenizer

Procedure:

-

Mince the human kidney cortex tissue on ice.

-

Homogenize the tissue in ice-cold homogenization buffer using a Dounce homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and cellular debris.

-

Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet mitochondria.

-

Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the microsomal fraction.

-

Discard the supernatant and resuspend the microsomal pellet in a suitable buffer.

-

Determine the protein concentration of the microsomal preparation using a standard protein assay (e.g., Bradford or BCA assay).

-

Store the microsomal aliquots at -80°C until use.

Na+/K+-ATPase Activity Assay

This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase. The activity is determined as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.

Materials:

-

Prepared human kidney microsomes

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4)

-

ATP solution (e.g., 5 mM)

-

Ouabain solution (e.g., 2 mM)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Malachite green reagent for phosphate detection

-

Phosphate standard solution

Procedure:

-

Thaw the microsomal aliquots on ice.

-

Prepare reaction tubes for total ATPase activity and ouabain-insensitive activity.

-

For the ouabain-insensitive tubes, add ouabain to a final concentration of 1 mM.

-

Add the desired concentrations of this compound to a set of both total and ouabain-insensitive tubes. Include a vehicle control.

-

Add an appropriate amount of microsomal protein (e.g., 5-20 µg) to each tube.

-

Pre-incubate the tubes at 37°C for 10 minutes.

-

Initiate the reaction by adding ATP to a final concentration of 1-3 mM.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., trichloroacetic acid or SDS).

-

Determine the amount of inorganic phosphate released in each tube using the malachite green assay by measuring the absorbance at a specific wavelength (e.g., 620 nm).

-

Calculate the Na+/K+-ATPase activity by subtracting the ouabain-insensitive activity from the total ATPase activity.

-

Express the results as nmol Pi/mg protein/min.

-

Plot the Na+/K+-ATPase activity against the concentration of this compound to determine the IC50 value.

References

- 1. Na,K-ATPase Kinetics and Oxidative Stress in Kidneys of Zucker Diabetic Fatty (fa/fa) Rats Depending on the Diabetes Severity—Comparison with Lean (fa/+) and Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous solving high-resolution structures of various enzymes from human kidney microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Na,K-ATPase as a target for endogenous cardiotonic steroids: What's the evidence? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory efficacy of bufadienolides on Na+,K+-pump activity versus cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Characterization of a urinary bufodienolide Na+,K+-ATPase inhibitor in patients after acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reduction of Na/K-ATPase potentiates marinobufagenin-induced cardiac dysfunction and myocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of Renal Function and Structure by the Signaling Na/K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting Na/K-ATPase Signaling: A New Approach to Control Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Apoptotic Effects of Pseudobufarenogin and Related Bufadienolides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro apoptotic effects of Pseudobufarenogin (ψ-Bufarenogin) and structurally related bufadienolides. It consolidates key quantitative data, details common experimental protocols, and visualizes the complex signaling pathways involved in their anti-cancer activity. The information presented is collated from multiple studies to serve as a comprehensive resource for researchers in oncology and drug discovery.

Data Presentation: Cytotoxicity of Bufadienolides

The cytotoxic potential of bufadienolides, including ψ-Bufarenogin, Arenobufagin, and Cinobufagin, has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, is summarized below. These values demonstrate a potent, dose-dependent inhibition of cancer cell proliferation.

| Compound | Cell Line | Cancer Type | IC50 Value | Citation |

| ψ-Bufarenogin | SMMC-7721 | Hepatocellular Carcinoma | Approx. 25 nM | [1] |

| ψ-Bufarenogin | MHCC-LM3 | Hepatocellular Carcinoma | Approx. 40 nM | [1] |

| Arenobufagin | Panc-1 | Pancreatic Carcinoma | < 10 nM | [2] |

| Arenobufagin | Aspc-1 | Pancreatic Carcinoma | < 10 nM | [2] |

| Cinobufagin | HepG2 | Hepatocellular Carcinoma | 86.025 µM | [3] |

| Cinobufagin | Huh-7 | Hepatocellular Carcinoma | Induces 46.3% viability loss at 1 µM after 24h | [3] |

| Cinobufagin | U2OS, MG63, SaOS-2 | Osteosarcoma | Dose-dependent growth suppression | [3] |

Signaling Pathways in this compound-Induced Apoptosis

This compound and its analogs induce apoptosis through a multi-faceted approach, targeting several critical signaling cascades within cancer cells. The primary mechanisms involve the inhibition of survival pathways and the activation of pro-apoptotic pathways.

Inhibition of Receptor Tyrosine Kinase (RTK)-Mediated Pathways

ψ-Bufarenogin has been shown to suppress the growth of hepatocellular carcinoma (HCC) by inhibiting the auto-phosphorylation and activation of key receptor tyrosine kinases (RTKs) like EGFR and c-Met.[1] This initial blockade triggers a downstream cascade that cripples two major pro-survival signaling networks: the PI3K/Akt/mTOR and Raf/MEK/ERK pathways.[1][4] Inhibition of the PI3K/Akt pathway is crucial for the ψ-Bufarenogin-mediated reduction of the anti-apoptotic protein Mcl-1.[1] Similarly, suppression of the MEK/ERK pathway is essential for its anti-proliferative effects.[1]

Caption: Inhibition of RTKs by this compound blocks PI3K/Akt and MEK/ERK pathways.

Induction of the Intrinsic (Mitochondrial) Apoptosis Pathway

A central mechanism for bufadienolides is the induction of the intrinsic apoptosis pathway, which is centered around the mitochondria.[5][6][7] These compounds modulate the balance of the B-cell lymphoma 2 (Bcl-2) protein family, leading to a decrease in anti-apoptotic proteins like Bcl-2 and Mcl-1 and an increase in pro-apoptotic proteins like Bax.[1][7][8]

The shift in this balance causes Bax to translocate from the cytoplasm to the mitochondria.[5] There, Bax cooperates with the adenine-nucleotide translocator (ANT) to trigger Mitochondrial Outer Membrane Permeabilization (MOMP).[5] This permeabilization results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[5][6] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[9] Active caspase-9, in turn, cleaves and activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving cellular substrates such as PARP.[2][7]

Caption: The intrinsic apoptosis pathway activated by this compound and its analogs.

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways, including JNK and p38 MAPK, are key regulators of cell survival and death.[10][11] The role of these pathways in bufadienolide-induced apoptosis can be context-dependent. For instance, some studies show that Arenobufagin induces apoptosis in nasopharyngeal carcinoma cells by inhibiting the c-Jun N-terminal kinases (JNK) pathway.[12] Conversely, other work reports that Cinobufagin activates ERK, JNK, and p38 MAPK in multiple myeloma cells, and this activation is linked to an increase in reactive oxygen species (ROS) and subsequent apoptosis.[13] This suggests that the specific effect on MAPK signaling may vary depending on the cancer type and the specific compound.

Caption: Context-dependent modulation of MAPK signaling pathways by bufadienolides.

Experimental Protocols

Standard in-vitro techniques are used to elucidate the apoptotic effects of this compound. Below are generalized protocols based on methodologies cited in the literature.

General Experimental Workflow

The investigation of this compound's apoptotic effects typically follows a structured workflow. It begins with cytotoxicity screening to determine the dose-response relationship, followed by specific assays to confirm apoptosis and identify the expression changes in key proteins, and culminates in the elucidation of the underlying signaling pathways.

Caption: A typical experimental workflow for studying this compound-induced apoptosis.

Cell Viability Assay (CCK-8 Assay)

This assay measures cell proliferation and cytotoxicity.

-

Cell Seeding: Plate cancer cells (e.g., SMMC-7721, MHCC-LM3) in 96-well plates at a density of 2x10⁴ cells/well and culture for 24 hours.[14]

-

Treatment: Expose the cells to various concentrations of this compound for specified time points (e.g., 24, 48, 72 hours).[1]

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Calculate the inhibition rate and IC50 value based on the absorbance readings relative to untreated controls.[1]

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Grow cells in 6-well plates and treat with this compound at the desired concentration (e.g., near the IC50 value) for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. The proportion of annexin V-positive cells is quantified to determine the apoptosis rate.[4][15]

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and signaling pathways.

-

Protein Extraction: Treat cells with this compound, then wash with PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, p-ERK, β-actin) overnight at 4°C.[4][12]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5] β-actin is commonly used as an internal loading control.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological Effects of Cinobufagin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bufarenogin induces intrinsic apoptosis via Bax and ANT cooperation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptotic signaling in bufalin‐ and cinobufagin‐treated androgen‐dependent and ‐independent human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bufalin and cinobufagin induce apoptosis of human hepatocellular carcinoma cells via Fas‐ and mitochondria‐mediated pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of caspase-9 with irradiation inhibits invasion and angiogenesis in SNB19 human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Understanding MAPK Signaling Pathways in Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Arenobufagin induces cell apoptosis by modulating the cell cycle regulator claspin and the JNK pathway in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cinobufagin exerts anti-proliferative and pro-apoptotic effects through the modulation ROS-mediated MAPKs signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bufadienolides are a class of C-24 steroid compounds, primarily found in the venom of toads from the Bufo genus and certain plants.[1][2] These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities, most notably their potent anti-cancer properties.[1] Pseudobufarenogin, a member of the bufadienolide family, has emerged as a promising candidate for anti-cancer drug development due to its unique pharmacological profile. This technical guide provides an in-depth overview of the pharmacological properties of this compound and related bufadienolides, with a focus on their mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Mechanism of Action

The primary anti-cancer mechanism of many bufadienolides involves the inhibition of the Na+/K+-ATPase pump, which leads to an increase in intracellular calcium and subsequent apoptosis.[3] However, this inhibition is also responsible for the cardiotoxic side effects associated with these compounds.[3] this compound distinguishes itself by exhibiting a significantly lower inhibitory effect on the Na+/K+-ATPase compared to other bufadienolides like bufalin and arenobufagin, suggesting a potentially wider therapeutic window.

The primary anti-tumor activity of this compound stems from its ability to inhibit receptor tyrosine kinase (RTK)-mediated signaling pathways, particularly the PI3K/Akt/mTOR cascade.[4] This inhibition disrupts crucial cellular processes in cancer cells, including proliferation, survival, and growth.

Signaling Pathways

Bufadienolides, including this compound, modulate several critical signaling pathways implicated in cancer progression:

-

PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. This compound has been shown to suppress this pathway by inhibiting the phosphorylation of key components like Akt, mTOR, and p70S6K.[4]

-

Receptor Tyrosine Kinases (EGFR and c-Met): this compound can directly inhibit the auto-phosphorylation and activation of Epidermal Growth Factor Receptor (EGFR) and Hepatocyte Growth Factor Receptor (c-Met), which are often overexpressed in various cancers and drive tumor growth.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation and differentiation that is affected by bufadienolides.[1]

-

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Several bufadienolides have been shown to inhibit the NF-κB signaling pathway.[1]

Quantitative Data

The following tables summarize the available quantitative data on the cytotoxic and apoptotic effects of this compound and related bufadienolides on various cancer cell lines.

Table 1: IC50 Values of Bufadienolides in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| This compound | SMMC-7721 | Hepatocellular Carcinoma | Not explicitly quantified, but effective at low µM range | Not specified |

| Huh7 | Hepatocellular Carcinoma | Not explicitly quantified, but effective at low µM range | Not specified | |

| Bufalin | A549 | Non-Small Cell Lung Cancer | ~0.03 | 24 |

| H1299 | Non-Small Cell Lung Cancer | ~0.03 | 24 | |

| HCC827 | Non-Small Cell Lung Cancer | ~0.03 | 24 | |

| Caki-1 | Renal Carcinoma | 0.04368 ± 0.00463 | 12 | |

| Caki-1 | Renal Carcinoma | 0.02731 ± 0.00232 | 24 | |

| Caki-1 | Renal Carcinoma | 0.01806 ± 0.00346 | 48 | |

| Cinobufagin | HCT116 | Colorectal Cancer | 0.7821 | 48 |

| RKO | Colorectal Cancer | 0.3642 | 48 | |

| SW480 | Colorectal Cancer | 0.1822 | 48 | |

| PC-9 | Non-Small Cell Lung Cancer | 0.5624 | Not specified | |

| H460 | Non-Small Cell Lung Cancer | 0.04657 | Not specified | |

| Arenobufagin | A549 | Non-Small Cell Lung Cancer | Not explicitly quantified, but effective at nM range | 24, 48 |

| NCI-H460 | Non-Small Cell Lung Cancer | Not explicitly quantified, but effective at nM range | 24, 48 |

Table 2: Apoptotic Effects of Bufadienolides

| Compound | Cell Line | Concentration | Apoptotic Cells (%) | Incubation Time (h) |

| Bufalin | Caki-1 | 5 nM | 27.72 | 12 |

| Caki-1 | 10 nM | 29.71 | 12 | |

| Caki-1 | 20 nM | 29.97 | 12 | |

| Caki-1 | 50 nM | 40.71 | 12 | |

| Caki-1 | 100 nM | 46.36 | 12 | |

| Caki-1 | 200 nM | 50.97 | 12 | |

| Caki-1 | 100 nM | 53.00 | 24 | |

| Caki-1 | 200 nM | 84.46 | 24 | |

| Cinobufagin | Lens Epithelial Cells | 0.1 mg/L | 20.47 ± 0.65 | 72 |

| Lens Epithelial Cells | 0.2 mg/L | 27.14 ± 0.95 | 72 | |

| Lens Epithelial Cells | 0.3 mg/L | 33.49 ± 0.77 | 72 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of bufadienolides on cancer cells.

Materials:

-

96-well plates

-

Cancer cell lines

-

Culture medium

-

Bufadienolide compounds (e.g., this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the bufadienolide compound and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the percentage of apoptotic cells after treatment with bufadienolides.

Materials:

-

6-well plates

-

Cancer cell lines

-

Culture medium

-

Bufadienolide compounds

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with the desired concentrations of the bufadienolide for the specified time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.

Western Blot Analysis for Protein Phosphorylation

This protocol is used to determine the effect of bufadienolides on the phosphorylation status of proteins in a signaling pathway.

Materials:

-

6-well plates

-

Cancer cell lines

-

Culture medium

-

Bufadienolide compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with bufadienolides.

-

Lyse the cells and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

In Vitro Receptor Tyrosine Kinase Phosphorylation Assay

This protocol is designed to assess the direct inhibitory effect of this compound on the phosphorylation of EGFR and c-Met.

Materials:

-

Recombinant human EGFR or c-Met kinase

-

Kinase buffer

-

ATP

-

Poly (Glu, Tyr) 4:1 as a generic tyrosine kinase substrate

-

This compound

-

96-well plates

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

Luminometer

Procedure: